Fmoc-Phe(4-Guad-Pmc)-OH: A Comprehensive Technical Guide on Molecular Properties, Synthesis, and Applications
Fmoc-Phe(4-Guad-Pmc)-OH: A Comprehensive Technical Guide on Molecular Properties, Synthesis, and Applications
Executive Summary
In the landscape of advanced peptidomimetics and structure-based drug design, controlling the conformational flexibility of amino acid side chains is paramount. Fmoc-Phe(4-Guad-Pmc)-OH is a highly specialized, unnatural amino acid derivative designed to act as a rigidified arginine mimetic. By replacing the flexible aliphatic spacer of arginine with a rigid phenyl ring, this building block minimizes the conformational entropy lost upon target binding.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a deep mechanistic understanding of this molecule. We will explore its physicochemical properties, the causality behind its specific protecting group strategy, and a self-validating protocol for its incorporation into Solid-Phase Peptide Synthesis (SPPS).
Structural and Mechanistic Insights
The Logic of the 4-Guanidinophenylalanine Core
Arginine is a critical residue for binding interactions due to its positively charged guanidino group, which forms bidentate hydrogen bonds and salt bridges with target receptors. However, its highly flexible three-carbon aliphatic side chain incurs a significant entropic penalty upon binding. The Phe(4-Guad) core restricts this spatial geometry. This rigidification is a proven "geometry-first" approach used to enhance the potency of covalent inhibitors and GPCR ligands .
The Pmc Protecting Group: Causality and Acidolysis
The guanidino group is highly basic and nucleophilic, necessitating robust protection during SPPS. The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group is employed here over older alternatives like Tosyl (Tos) or Mtr.
-
Why Pmc? The electron-donating methyl groups on the chroman ring system highly stabilize the sulfonylium intermediate formed during acidolysis. This makes Pmc exceptionally acid-labile, allowing for rapid cleavage in 95% Trifluoroacetic acid (TFA) at room temperature, thereby preventing the degradation of sensitive peptide sequences .
The Fmoc Group: Orthogonal Deprotection
The N-alpha amine is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. This provides a strictly orthogonal synthesis strategy: the Fmoc group is removed by mild bases (e.g., 20% piperidine) during chain elongation, while the Pmc group remains completely stable until the final acidic global cleavage .
Caption: Structural components and functional logic of Fmoc-Phe(4-Guad-Pmc)-OH.
Quantitative Data & Physicochemical Properties
Accurate mass identification and solubility profiling are critical for analytical validation. Below is the consolidated physicochemical data for Fmoc-Phe(4-Guad-Pmc)-OH.
| Property | Value |
| Chemical Name | Fmoc-Phe(4-Guad-Pmc)-OH |
| Synonyms | Fmoc-4-guanidino-L-phenylalanine(Pmc) |
| CAS Registry Numbers | 2733951-51-2, 206060-56-2 |
| Molecular Formula | C39H42N4O7S |
| Average Molecular Weight | 710.85 g/mol |
| Exact Mass (Monoisotopic) | 710.277 Da |
| HRMS (M+H)+ Calculated | 711.2840 m/z |
| Appearance | White to off-white powder |
| Solubility | Highly soluble in DMF, NMP, and DMSO |
| Pmc Cleavage Conditions | 95% TFA / Scavengers (2-3 hours, RT) |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
Coupling sterically hindered, unnatural amino acids requires optimized kinetics to prevent incomplete reactions or epimerization. The use of HATU (an aminium-based coupling reagent) is mandatory here. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis even in the presence of the bulky para-guanidino-Pmc system .
Self-Validating Workflow for Coupling & Cleavage
Reagents Required:
-
Fmoc-Phe(4-Guad-Pmc)-OH (3.0 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.
-
Pre-Activation (Causality Step): Dissolve Fmoc-Phe(4-Guad-Pmc)-OH and HATU in a minimal volume of DMF. Add DIPEA. Allow the mixture to stand for exactly 3 minutes. Rationale: This brief pre-activation ensures the complete formation of the highly reactive OAt ester before it encounters the steric constraints of the resin matrix.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 90 to 120 minutes.
-
Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test.
-
Self-Validation: A colorless/yellow bead indicates complete coupling (free amines consumed). A blue bead indicates incomplete coupling; if blue, repeat Steps 2-3 without deprotection.
-
-
Washing: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
Global Cleavage & Pmc Removal: Treat the final peptide-resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.
-
Causality: The cleavage of the Pmc group generates a highly reactive carbocation. TIS and water act as essential nucleophilic scavengers to trap this carbocation, preventing the irreversible alkylation of electron-rich amino acids (like Tryptophan or Tyrosine) in your sequence.
-
Caption: Workflow for incorporating Fmoc-Phe(4-Guad-Pmc)-OH in Solid-Phase Peptide Synthesis.
References
-
Jamieson, A. G., et al. "Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors." American Chemical Society, 2026.[Link]
-
Ramage, R., & Green, J. "NG-2,2,5,7,8-pentamethylchroman-6-sulfonyl-L-arginine: a new acid labile derivative for peptide synthesis." Tetrahedron Letters 28.20 (1987): 2287-2290.[Link]
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society 115.10 (1993): 4397-4398.[Link]
-
"Advances in Fmoc solid-phase peptide synthesis." PMC - National Institutes of Health.[Link]
